Strontium nitrite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13470-06-9 |

|---|---|

Molecular Formula |

N2O4Sr |

Molecular Weight |

179.6 g/mol |

IUPAC Name |

strontium;dinitrite |

InChI |

InChI=1S/2HNO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |

InChI Key |

HOWFTCIROIVKLW-UHFFFAOYSA-L |

SMILES |

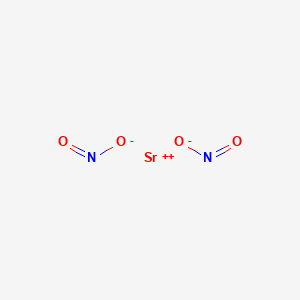

N(=O)[O-].N(=O)[O-].[Sr+2] |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Sr+2] |

Other CAS No. |

13470-06-9 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Strontium Nitrite from Strontium Hydroxide: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the synthesis of strontium nitrite (Sr(NO₂)₂) from strontium hydroxide (Sr(OH)₂). The primary focus is on the double displacement reaction between strontium hydroxide and ammonium nitrite, which is currently the most extensively documented method. This document details the experimental protocol for this synthesis, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow. This guide is intended for researchers, chemists, and professionals in the field of inorganic synthesis and drug development who require a comprehensive understanding of this compound preparation.

Synthesis Methodologies

The synthesis of this compound from strontium hydroxide can be approached through several chemical pathways. The most viable and reported method involves a double displacement reaction. Other potential, though less documented, routes include direct neutralization with nitrous acid or its anhydride.

Primary Route: Double Displacement with Ammonium Nitrite

The most effective method for synthesizing this compound is the exchange reaction between strontium hydroxide and ammonium nitrite.[1] This reaction proceeds based on the following equation:

Sr(OH)₂(s) + 2NH₄NO₂(aq) → Sr(NO₂)₂(aq) + 2NH₄OH(aq)

In this process, a slurry of strontium hydroxide is treated with a solution of ammonium nitrite. The reaction is driven to completion by the subsequent removal of the ammonium hydroxide and the crystallization of this compound from the solution.

The table below summarizes the key quantitative parameters for the synthesis of this compound via the ammonium nitrite route, based on available literature.[1]

| Parameter | Value |

| Reactant Ratio | Excess of Ammonium Nitrite |

| Reaction Temperature | 50 - 60 °C |

| Reaction Time | 4 - 5 hours |

| Product Yield | 75 - 80% |

| Product Purity | 99.8% |

| Melting Point | 390 °C |

The following is a detailed experimental protocol for the synthesis of this compound:

-

Reactant Preparation:

-

Prepare a saturated solution of ammonium nitrite (NH₄NO₂) in deionized water. The exact concentration should be calculated to ensure an excess is used relative to the strontium hydroxide.

-

Weigh a precise amount of crystalline strontium hydroxide (Sr(OH)₂).

-

-

Reaction:

-

In a thermostatically controlled reaction vessel, create a heterogeneous mixture by adding the crystalline strontium hydroxide to the ammonium nitrite solution.

-

Heat the mixture to a constant temperature of 50-60 °C.[1]

-

Maintain this temperature with continuous stirring for a period of 4 to 5 hours to ensure the reaction goes to completion.[1]

-

-

Product Isolation and Purification:

-

Filtration: After the reaction period, filter the hot solution to remove any unreacted strontium hydroxide or other solid impurities.

-

Evaporation: The resulting filtrate is then subjected to evaporation to reduce the solvent volume and concentrate the this compound.

-

Salting-Out/Crystallization: The concentrated solution undergoes a salting-out process, which may involve cooling or the addition of a miscible organic solvent to induce the crystallization of this compound.

-

Drying: The obtained crystals of this compound are then separated from the mother liquor by filtration and dried under vacuum.

-

Alternative Theoretical Routes

Theoretically, this compound can be synthesized by the direct acid-base neutralization reaction between strontium hydroxide and nitrous acid (HNO₂):

Sr(OH)₂(aq) + 2HNO₂(aq) → Sr(NO₂)₂(aq) + 2H₂O(l)

However, this method is often impractical for laboratory and industrial synthesis due to the inherent instability of nitrous acid, which tends to disproportionate.

Another potential route is the reaction of strontium hydroxide with dinitrogen trioxide (N₂O₃), which is the anhydride of nitrous acid:

Sr(OH)₂(aq) + N₂O₃(g) → Sr(NO₂)₂(aq) + H₂O(l)

This method would involve bubbling dinitrogen trioxide gas through an aqueous solution of strontium hydroxide. Dinitrogen trioxide is itself unstable at room temperature and exists in equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂). This makes precise stoichiometric control challenging.

Visualized Pathways and Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation in the primary synthesis route.

Caption: Double displacement reaction for this compound synthesis.

Experimental Workflow

The workflow for the synthesis and purification of this compound is depicted in the following flowchart.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Properties of Strontium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium nitrite, with the chemical formula Sr(NO₂)₂, is an inorganic compound that exists in both anhydrous and hydrated forms. This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, synthesis, and thermal analysis of this compound, with a particular focus on its monohydrate form, for which detailed crystallographic data is available. While primarily utilized in pyrotechnics as a colorant and stabilizer, a thorough understanding of its properties is crucial for researchers in materials science and inorganic chemistry. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides a visual representation of the experimental workflow for its synthesis and characterization.

Introduction

This compound is a yellow-white, hygroscopic crystalline solid.[1] It is of interest due to its chemical properties and its applications, notably in the pyrotechnics industry where it can act as a stabilizer for magnesium-strontium nitrate mixtures.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and professionals.

Crystal Structure of this compound Monohydrate (Sr(NO₂)₂·H₂O)

This compound monohydrate crystallizes in the monoclinic system with the space group P2₁. The crystal structure was determined at 295 K. The coordination environment of the two independent strontium ions (Sr²⁺) is distinct, with one having a coordination number of 10 and the other a coordination number of 9. The nitrite ions (NO₂⁻) exhibit a mean N-O bond distance of 1.252 Å and a mean O-N-O bond angle of 114.0°. The water molecules are integrated into the crystal lattice, forming hydrogen bonds that create infinite helical chains.

Table 1: Crystallographic Data for this compound Monohydrate (Sr(NO₂)₂·H₂O)

| Parameter | Value |

| Chemical Formula | Sr(NO₂)₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.5831 |

| b (Å) | 8.94941 |

| c (Å) | 4.4860 |

| β (°) | 99.111 |

| Z (formula units/cell) | 4 |

Physicochemical Properties

This compound is available in both anhydrous and monohydrate forms, each with distinct physical properties. Both forms are noted to be hygroscopic.

**Table 2: Physicochemical Properties of Anhydrous this compound (Sr(NO₂)₂) **

| Property | Value |

| CAS Number | 13780-06-8 |

| Molecular Weight ( g/mol ) | 179.63 |

| Appearance | Yellow-white hygroscopic crystals |

| Density (g/cm³) | 2.23 |

| Solubility in Water ( g/100 mL at 20°C) | 72.1 |

| Solubility in Alcohol ( g/100 mL at 20°C) | 0.04 |

| Thermal Decomposition (°C) | >650 (decomposes to SrO and nitrogen oxides) |

Table 3: Physicochemical Properties of this compound Monohydrate (Sr(NO₂)₂·H₂O)

| Property | Value |

| CAS Number | 13470-06-9 |

| Molecular Weight ( g/mol ) | 197.64 |

| Appearance | Yellow-white hygroscopic crystals/needles |

| Density (g/cm³) | 2.84 |

| Solubility in Water ( g/100 mL at 20°C) | 58.5 |

| Thermal Decomposition (°C) | Begins to decompose at ~245 in air |

Experimental Protocols

Synthesis of this compound Monohydrate

Two primary methods for the synthesis of this compound are reported in the literature.

Method 1: Double Decomposition Reaction

This method involves the reaction of aqueous solutions of sodium nitrite (NaNO₂) and a soluble strontium salt, such as strontium chloride (SrCl₂).

-

Materials: Sodium nitrite, Strontium chloride, Deionized water, Ethanol.

-

Procedure:

-

Prepare separate aqueous solutions of sodium nitrite and strontium chloride with known molar concentrations.

-

Slowly add the sodium nitrite solution to the strontium chloride solution with constant stirring. A precipitate of this compound may form if the concentration is high enough, though it is fairly soluble.

-

The resulting solution contains dissolved this compound and sodium chloride.

-

Concentrate the solution by gentle heating under reduced pressure using a rotary evaporator to increase the yield of this compound upon cooling and to precipitate out the less soluble sodium chloride.

-

Filter the hot, concentrated solution to remove the precipitated sodium chloride.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound monohydrate.

-

Collect the white crystals of this compound monohydrate by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals under vacuum at room temperature.

-

Method 2: Exchange Reaction

This method is based on the reaction between strontium hydroxide (Sr(OH)₂) and ammonium nitrite (NH₄NO₂).

-

Materials: Crystalline strontium hydroxide, Ammonium nitrite solution, Deionized water.

-

Procedure:

-

Treat a stoichiometric amount of crystalline strontium hydroxide with a solution of ammonium nitrite. An excess of ammonium nitrite is recommended to drive the reaction to completion.

-

Maintain the resulting heterogeneous mixture in a thermostat at a temperature of 50-60°C for 4-5 hours with continuous stirring. The reaction proceeds as follows: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH.

-

After the reaction period, filter the mixture to remove any unreacted strontium hydroxide.

-

Concentrate the filtrate by evaporation.

-

Induce crystallization of this compound through salting-out processes or by cooling the concentrated solution.

-

Filter the resulting crystals and dry them appropriately. This method has been reported to yield a product with 99.8% purity.

-

Characterization Protocols

4.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

-

Objective: To determine the precise crystal structure, including lattice parameters and atomic positions.

-

Procedure:

-

Mount a suitable single crystal of this compound monohydrate on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 295 K) using a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the collected data, including integration of reflection intensities and absorption corrections.

-

Solve the crystal structure using direct methods or Patterson function analysis.

-

Refine the structural model using full-matrix least-squares methods against the experimental data.

-

4.2.2. Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

-

Objective: To study the thermal stability and decomposition behavior of this compound.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound monohydrate into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Place the pan in the TGA/DSC instrument.

-

Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Maintain a controlled atmosphere during the analysis, such as a continuous flow of an inert gas (e.g., nitrogen or argon).

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify dehydration steps, phase transitions, and decomposition temperatures.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the key data on the crystal structure and properties of this compound, with a particular emphasis on the well-characterized monohydrate form. The provided tables offer a convenient reference for its physicochemical properties, and the detailed experimental protocols for synthesis and characterization serve as a practical guide for researchers. The workflow diagram visually outlines the key steps in its preparation and analysis. While the crystal structure of anhydrous this compound remains an area for further investigation, this guide provides a solid foundation of the current knowledge on this compound.

References

A Technical Guide to the Thermal Decomposition of Strontium Nitrite Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of strontium nitrite monohydrate (Sr(NO₂)₂·H₂O), a material of interest for its piezoelectric and pyroelectric properties. The following sections detail the decomposition process, presenting quantitative data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA). Detailed experimental protocols and a visualization of the decomposition pathway are provided to support further research and application.

Quantitative Decomposition Data

The thermal decomposition of this compound monohydrate is a multi-step process involving dehydration, phase transitions, melting, and final decomposition into strontium oxide (SrO). The precise temperatures and observed mass losses are summarized below.

Thermogravimetric and Differential Thermal Analysis Data

The following table summarizes the key thermal events for this compound monohydrate when heated in an inert nitrogen atmosphere.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Technique | Atmosphere | Reference |

| Dehydration (Loss of H₂O) | ~150 | - | 9.1 (theoretical) | TGA/DTA | Nitrogen | |

| Solid-Solid Phase Transition | 265.7 ± 0.1 | - | - | DSC | Argon | |

| Melting | 362.7 ± 0.4 | ~365 | - | DSC/DTA | Argon/Nitrogen | |

| Initial Decomposition | ~350-360 | - | Slight | TGA | Helium/Argon | |

| Significant Decomposition | >500 | - | - | TGA | Nitrogen | |

| Rapid Decomposition | >650 | - | 47.6 (total theoretical) | TGA | Nitrogen |

Note: The total theoretical mass loss of 47.6% corresponds to the complete conversion of Sr(NO₂)₂·H₂O to SrO.

Evolved Gas Analysis in Vacuum

Evolved gas analysis (EGA) performed in a vacuum indicates that the decomposition process is complex, with multiple gaseous products. The relative quantities of the evolved gases follow the order: NO > NO₂ ≈ O₂ > N₂ > N₂O. The decomposition temperatures observed in a vacuum are generally lower than those in an inert atmosphere at ambient pressure.

Experimental Protocols

The data presented in this guide were obtained using standard thermal analysis techniques. The methodologies employed in the cited literature are detailed below.

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) in Nitrogen

-

Sample Preparation: Fine crystals of Sr(NO₂)₂·H₂O were prepared by recrystallization from an aqueous solution of reagent-grade this compound.

-

Instrumentation: A Perkin-Elmer TGS-2 furnace with a System 4 controller was used in conjunction with a Cahn 1000 electrobalance for thermogravimetry. For DTA, a Perkin-Elmer DTA-1700 was used with platinum sample cups and aluminum oxide as the reference material.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Atmosphere: Flowing nitrogen (N₂) at a rate of 40-50 mL/min.

-

Data Acquisition: A Fluke 2450 digital data acquisition/computer system was used for data collection and processing. The derivative of the thermogravimetric curve (DTG) was calculated by fitting a parabola to sets of three consecutive data points.

-

Simultaneous Thermogravimetry-Mass Spectrometry (TG-MS)

-

Instrumentation: TG-MS studies were conducted to identify the gaseous decomposition products.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Atmosphere: Argon.

-

Temperature Range: 25-500 °C.

-

Analysis: The evolution of specific gases, such as water (H₂O) and nitric oxide (NO), was monitored as a function of temperature.

-

Evolved Gas Analysis (EGA) in Vacuum

-

Instrumentation: Mass spectrographic evolved gas analysis was performed to study the decomposition in a vacuum.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Pressure: Vacuum.

-

Mass Range: A cyclic scan was performed over a mass-to-charge ratio (AMU) range of 1-100.

-

Powder X-ray Diffraction (XRD)

-

Purpose: To identify the final solid decomposition product.

-

Procedure: The residue remaining after heating to 800°C was analyzed by powder X-ray diffraction. The resulting diffraction pattern was compared with the Joint Committee on Powder Diffraction Standards (JCPDS) files.

-

Result: The final product was confirmed to be cubic strontium oxide (SrO).

Decomposition Pathway and Visualization

The thermal decomposition of this compound monohydrate proceeds through a series of distinct stages. The following diagrams illustrate the experimental workflow and the logical progression of the decomposition.

Caption: Experimental workflow for analyzing the thermal decomposition of this compound monohydrate.

Caption: Thermal decomposition pathway of this compound monohydrate.

The initial step of the decomposition is the loss of water of crystallization at approximately 150°C, forming anhydrous this compound. This is followed by a solid-state phase transition of the anhydrous salt at around 265°C from an orthorhombic to a cubic structure. The anhydrous this compound then melts at about 365°C. Decomposition begins to occur even before melting and becomes more significant above 500°C, proceeding rapidly above 650°C. The final solid product is cubic strontium oxide (SrO), with the evolution of a mixture of nitrogen-containing gases and oxygen. It has been suggested that strontium nitrate, Sr(NO₃)₂, may be a probable intermediate species during the complex decomposition process.

chemical formula and molecular weight of strontium nitrite

An In-depth Technical Guide to Strontium Nitrite for Researchers and Drug Development Professionals

Introduction

This compound, with the chemical formula Sr(NO₂)₂, is an inorganic compound that is gaining interest in various scientific and industrial fields. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis methods, and biological significance is crucial. This guide provides a comprehensive overview of this compound, including its molecular characteristics, detailed experimental protocols for its synthesis, and its role in biological signaling pathways, particularly in the context of nitric oxide (NO) physiology.

Chemical and Physical Properties

This compound is a salt of strontium and nitrous acid. It exists in both anhydrous and hydrated forms. The compound is known for its hygroscopic nature, readily absorbing moisture from the air.[1][2] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Anhydrous this compound (Sr(NO₂)₂) | This compound Monohydrate (Sr(NO₂)₂·H₂O) |

| Chemical Formula | Sr(NO₂)₂[3][4][5] | Sr(NO₂)₂·H₂O |

| Molecular Weight | 179.631 g/mol [1][6] | 197.6464 g/mol [2] |

| Appearance | White to yellowish crystalline powder or needles[1][2] | Yellow-white hygroscopic crystals[2] |

| Density | 2.23 g/cm³[2] | 2.84 g/cm³[2] |

| Decomposition Temp. | > 650°C[2] | ~245°C in air[2] |

| Water Solubility | 72.1 g/100 mL at 20°C[2] | 58.5 g/100 mL at 20°C[2] |

| Alcohol Solubility | Slightly soluble (0.04 g/100 mL at 20°C)[2] | Insoluble[1] |

| CAS Number | 13780-06-8[2] | 13470-06-9[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale synthesis procedures.

Protocol 1: Synthesis via Double Decomposition Reaction

This method involves the reaction of a soluble strontium salt, such as strontium chloride (SrCl₂), with a soluble nitrite salt, typically sodium nitrite (NaNO₂).[1][5] The lower solubility of this compound compared to sodium chloride in certain conditions allows for its precipitation.

Materials:

-

Strontium chloride (SrCl₂)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ethanol (for washing)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and drying oven.

Procedure:

-

Prepare saturated aqueous solutions of strontium chloride and sodium nitrite separately at room temperature.

-

Slowly add the sodium nitrite solution to the strontium chloride solution while stirring continuously.

-

Continue stirring for 1-2 hours to ensure complete reaction. A white to yellowish precipitate of this compound will form.

-

Cool the reaction mixture in an ice bath to further decrease the solubility of this compound and maximize the yield.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold distilled water to remove unreacted starting materials and byproducts like sodium chloride.

-

Perform a final wash with ethanol to facilitate drying.

-

Dry the purified this compound in a desiccator or a low-temperature oven (below 100°C) to obtain the anhydrous or monohydrate form, depending on the drying conditions.

Protocol 2: Synthesis via Exchange Reaction with Ammonium Nitrite

This protocol describes the synthesis of this compound from strontium hydroxide and ammonium nitrite.[7]

Materials:

-

Crystalline strontium hydroxide (Sr(OH)₂)

-

Ammonium nitrite (NH₄NO₂) solution

-

Thermostat-controlled reaction vessel, filtration apparatus, evaporator.

Procedure:

-

Treat a specified amount of crystalline strontium hydroxide with an excess of ammonium nitrite solution in a reaction vessel. The reaction is: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH.[7]

-

Maintain the resulting heterogeneous mixture in a thermostat at 50-60°C for 4-5 hours with stirring.[7]

-

After the reaction period, filter the mixture to remove any unreacted strontium hydroxide.

-

Evaporate the filtrate to concentrate the solution.

-

Induce precipitation of this compound through salting-out techniques, if necessary.

-

Collect the crystalline product by filtration.

-

The resulting product can yield up to 99.8% purity with a melting point of 390°C, and the overall yield is in the range of 75-80%.[7]

Applications

This compound has several established and potential applications relevant to researchers.

-

Pyrotechnics: It is used as a stabilizer for mixtures of magnesium and strontium nitrate in pyrotechnic formulations.[1][2] It also acts as a red colorant.[8][9]

-

Chemical Synthesis: The nitrite ion in this compound allows it to act as a versatile reagent, serving as a reducing agent, an oxidizing agent, or a source of nitrogen for the synthesis of various organic and inorganic compounds.[1]

-

Research and Development: Due to its chemical properties, it is utilized in research to study the effects of nitrite ions in different chemical systems and to investigate its reactions with other compounds.[1]

-

Analytical Chemistry: It can be employed as an analytical reagent for the detection and quantification of specific substances.[1]

-

Potential Pharmaceutical Applications: As a source of the nitrite ion, this compound falls within a class of compounds being investigated for therapeutic uses.[10] Nitrite is a stable reservoir of nitric oxide (NO), and its administration can lead to vasodilation, making it a candidate for treating conditions like chronic tissue ischemia.[10][11]

Role in Signaling Pathways: The Nitrite-Nitric Oxide Pathway

The biological significance of this compound is primarily linked to the bioactivity of the nitrite anion (NO₂⁻). Nitrite is now recognized as a crucial storage form of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[11] Under hypoxic conditions, nitrite can be reduced back to NO, leading to vasodilation and other physiological effects. This process is often referred to as the nitrate-nitrite-NO pathway.[11][12]

The reduction of nitrite to NO can be facilitated by several hemoproteins, including deoxyhemoglobin in red blood cells.[11][13] This pathway is particularly important in tissues with low oxygen levels, where it complements the oxygen-dependent NO production by nitric oxide synthase (NOS) enzymes.[11] The generated NO then activates its primary receptor, soluble guanylyl cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP).[14] cGMP acts as a second messenger to initiate a cascade of downstream effects, including the relaxation of smooth muscle cells in blood vessels.

Caption: The Nitrite-to-Nitric Oxide signaling pathway.

Conclusion

This compound is a compound with well-defined chemical and physical properties and established synthesis routes. While its traditional applications have been in pyrotechnics and chemical synthesis, its role as a source of the biologically active nitrite ion opens up new avenues for research, particularly in the field of drug development. The potential to leverage the nitrate-nitrite-NO pathway for therapeutic benefit makes this compound and related compounds subjects of significant interest for researchers and scientists exploring novel treatments for cardiovascular and ischemic diseases.

References

- 1. Cas 13470-06-9,this compound | lookchem [lookchem.com]

- 2. This compound | 13470-06-9 [chemicalbook.com]

- 3. brainly.com [brainly.com]

- 4. pschemicals.com [pschemicals.com]

- 5. homework.study.com [homework.study.com]

- 6. Molecular weight of this compound [convertunits.com]

- 7. Synthesis of this compound; Sintez nitrita strontsiya (Journal Article) | ETDEWEB [osti.gov]

- 8. STRONTIUM NITRATE - Ataman Kimya [atamanchemicals.com]

- 9. Strontium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 10. US10307441B2 - Pharmaceutical formulations of nitrite and uses thereof - Google Patents [patents.google.com]

- 11. Endogenous Hemoprotein-Dependent Signaling Pathways of Nitric Oxide and Nitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-talk Between Nitrate-Nitrite-NO and NO Synthase Pathways in Control of Vascular NO Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent insights into nitrite signaling processes in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitric oxide signaling | Abcam [abcam.com]

solubility of strontium nitrite in water and alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of strontium nitrite in water and alcohol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound is influenced by the solvent, temperature, and the crystalline form of the salt (anhydrous vs. monohydrate). The following tables summarize the available quantitative data for its solubility in water and alcohol.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Form | Solubility ( g/100 g H₂O) | Original Data ( g/100 mL or g/100g solution) |

| 20 | Anhydrous | 72.1 | 72.1 g/100 mL[1] |

| 20 | Monohydrate | 58.5 | 58.5 g/100 mL[1] |

| 35 | Monohydrate | 75.7 | 43.1 g/100g solution[2] |

| 98 | Monohydrate | 138.9 | 58.1 g/100g solution[2] |

Note on Data Conversion: The solubility data originally presented in grams per 100g of solution has been converted to grams per 100g of water for standardized comparison.

Table 2: Solubility of this compound in Alcohol

| Temperature (°C) | Form | Solubility ( g/100 mL Alcohol) |

| 20 | Anhydrous | 0.04[1] |

Note on Solvent Specificity: The available data refers to "alcohol" without specifying the type (e.g., ethanol, methanol). Further research is required to determine the solubility in specific alcohol solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt such as this compound is a fundamental experimental procedure in chemistry. A generalized protocol, often referred to as the shake-flask method, is detailed below. This method is widely applicable and can be adapted based on the specific properties of the substance and the desired precision.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a given solvent at a specific temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment

-

This compound

-

Solvent (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC, AAS, or gravimetric analysis equipment)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. This ensures that the solution becomes saturated and that solid solute remains.

-

Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. To completely separate the solid phase from the saturated solution, the sample is typically centrifuged.

-

Sample Collection: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the sample is filtered through a chemically inert syringe filter.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[3]

-

Instrumental Analysis: Techniques such as High-Performance Liquid Chromatography (HPLC) or Atomic Absorption Spectroscopy (AAS) can be used for more precise quantification, especially for sparingly soluble substances. A calibration curve using standard solutions of known concentrations is required for these methods.

-

-

Data Reporting: The solubility is expressed in units such as grams per 100 mL of solvent ( g/100 mL) or grams per 100 g of solvent ( g/100 g).

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of a chemical compound using the shake-flask method.

References

strontium nitrite CAS number and safety data sheet

This technical guide provides a comprehensive overview of strontium nitrite, including its chemical identifiers, physical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to each form for unambiguous identification.

| Compound Name | CAS Number |

| This compound (Anhydrous) | 13780-06-8[1] |

| This compound Monohydrate | 13470-06-9[1] |

Physicochemical Properties

The key physical and chemical properties of anhydrous this compound and its monohydrate form are summarized below. Both forms appear as yellow-white, hygroscopic crystals.[1][2]

Table 2.1: Properties of Anhydrous this compound

| Property | Value | Source(s) |

| Molecular Formula | Sr(NO₂)₂ | [1][2] |

| Molecular Weight | 179.631 g/mol | [2][][4] |

| Appearance | Yellow-white hygroscopic crystals | [1][2] |

| Density | 2.23 g/cm³ | [1][2] |

| Decomposition Temp. | >650 °C (forms SrO and nitrogen oxides) | [1][2] |

| Solubility in Water | 72.1 g / 100 mL (at 20 °C) | [1] |

| Solubility in Alcohol | 0.04 g / 100 mL (at 20 °C) | [1] |

Table 2.2: Properties of this compound Monohydrate

| Property | Value | Source(s) |

| Molecular Formula | Sr(NO₂)₂·H₂O | [1] |

| Molecular Weight | 197.646 g/mol | [1] |

| Appearance | Yellow-white hygroscopic crystals | [1] |

| Density | 2.84 g/cm³ | [1] |

| Decomposition Temp. | Begins to decompose in air at ~245 °C | [1] |

| Solubility in Water | ~58.5 g / 100 mL (at 20 °C) | [1] |

Safety and Handling

Disclaimer: A comprehensive Safety Data Sheet (SDS) specifically for this compound was not available in the search results. The following information is based on general chemical principles for inorganic nitrites and should not be considered a substitute for a manufacturer-supplied SDS. For reference, safety information for the related compound, strontium nitrate, is provided but may not be fully applicable.

Inorganic nitrites should be handled as potent oxidizing agents. They can accelerate the combustion of other materials and may be harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3.1: Reference Hazard Information for Strontium Nitrate (CAS 10042-76-9)

| Hazard Type | GHS Classification | Precautionary Statements (Examples) |

| Physical Hazard | Oxidizing Solid, Category 1 or 2 (H271, H272) | P210: Keep away from heat/sparks/open flames. P220: Keep/Store away from clothing/combustible materials.[5][6][7] |

| Health Hazard | Serious Eye Damage, Category 1 (H318) | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |

| Health Hazard | Acute Toxicity, Oral, Category 4 (H302) | P270: Do not eat, drink or smoke when using this product.[7] |

| Environmental | Harmful to aquatic life (H402) | P273: Avoid release to the environment.[5] |

Experimental Protocols

Synthesis of this compound

A common method for the production of this compound is through an exchange reaction between strontium hydroxide and ammonium nitrite.[1]

Detailed Methodology:

-

A stoichiometric amount of crystalline strontium hydroxide is treated with a solution of ammonium nitrite. The ammonium nitrite should be in excess.

-

The resulting heterogeneous mixture is placed in a thermostat and maintained at a temperature of 50-60 °C for 4-5 hours to drive the reaction to completion. The reaction is: Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH.

-

The final product is isolated through a series of filtration, evaporation, and salting-out processes.

-

This method has been reported to yield a product with 99.8% purity and a yield of 75-80%.

Analysis of Nitrite Content (Spectrophotometric Method)

The concentration of nitrite in a sample can be determined using a spectrophotometric method based on the Griess reaction. This involves a diazotization and coupling reaction to produce a colored azo dye, the absorbance of which is proportional to the nitrite concentration.[8][9]

Detailed Methodology:

-

Sample Preparation: A known mass of this compound is dissolved in deionized water to create a stock solution of known concentration. If suspended solids are present, the sample should be filtered.

-

Reagent Preparation:

-

Sulfanilamide Solution: Prepare a solution of sulfanilamide in an acidic medium (e.g., hydrochloric acid).

-

Coupling Reagent: Prepare a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

-

-

Color Development:

-

An aliquot of the sample (or standard solution) is transferred to a volumetric flask.

-

The sulfanilamide solution is added and allowed to react for a few minutes to form a diazonium salt.

-

The NED solution is then added, which couples with the diazonium salt to form a vividly colored azo dye.

-

The solution is diluted to the mark with deionized water and mixed well. The color is allowed to develop for a specified time (typically 10-20 minutes).[8]

-

-

Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the specific azo dye formed (commonly around 540 nm).[8] A reagent blank is used to zero the spectrophotometer.

-

Quantification: A calibration curve is generated by measuring the absorbance of several standard solutions of known nitrite concentrations. The nitrite concentration in the sample is then determined by comparing its absorbance to the calibration curve.

Logical Relationships

The anhydrous and monohydrate forms of this compound are chemically related through the gain or loss of a water molecule. The monohydrate is the more common form under ambient conditions, while the anhydrous form can be obtained through dehydration.

References

- 1. This compound | 13470-06-9 [chemicalbook.com]

- 2. Cas 13470-06-9,this compound | lookchem [lookchem.com]

- 4. Buy this compound | 13470-06-9 [smolecule.com]

- 5. tracesciences.com [tracesciences.com]

- 6. carlroth.com [carlroth.com]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. benchchem.com [benchchem.com]

- 9. umces.edu [umces.edu]

A Technical Guide to the Physical and Chemical Properties of Anhydrous Strontium Nitrite

Abstract: This document provides a comprehensive technical overview of the core physical and chemical properties of anhydrous strontium nitrite, Sr(NO₂)₂. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this inorganic compound. This guide summarizes key quantitative data, outlines experimental protocols for its synthesis and analysis, and presents visual diagrams of its synthesis and decomposition pathways.

Physical Properties

Anhydrous this compound is a yellow-white crystalline solid known for its highly hygroscopic nature, readily absorbing moisture from the atmosphere.[1] Due to this property, it must be handled and stored under anhydrous conditions to prevent the formation of its hydrated forms. Key physical properties are summarized in the table below.

Table 1: Physical Properties of Anhydrous this compound

| Property | Value | Reference(s) |

| Chemical Formula | Sr(NO₂)₂ | [1] |

| Molecular Weight | 179.631 g/mol | [1] |

| CAS Number | 13780-06-8 | |

| Appearance | Yellow-white hygroscopic crystals/powder | [1] |

| Density | 2.23 g/cm³ | [1] |

| Melting Point | Melts ~390°C; solid phase transition at ~265°C | [2] |

| Boiling Point | Decomposes at elevated temperatures | [1] |

| Solubility in Water | 72.1 g/100 mL (at 20°C) | |

| Solubility in Alcohol | 0.04 g/100 mL (at 20°C) |

There are some discrepancies in the literature regarding its thermal behavior. While one source indicates a melting point of 390°C, another study using thermogravimetric analysis observed melting at approximately 365°C, preceded by a solid-to-solid phase transition at 265°C.[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the nitrite anion (NO₂⁻), which can function as both an oxidizing and a reducing agent.[1]

Thermal Decomposition

Anhydrous this compound is thermally unstable at high temperatures. Decomposition begins to be significant around 500°C and becomes rapid above 650°C.[1] The process is complex and results in the formation of solid strontium oxide (SrO) and a mixture of nitrogen-containing gases.[1] Evolved gas analysis has shown the relative abundance of these gases to be in the order of NO > NO₂ ≈ O₂ > N₂ > N₂O. Strontium nitrate (Sr(NO₃)₂) is considered a probable intermediate species during the decomposition process.

Reactivity Profile

-

Oxidizing Properties : Similar to other nitrites and nitrates, this compound can act as an oxidizer, particularly at elevated temperatures or in the presence of reducing agents. It is incompatible with combustible materials.[3]

-

Stabilizer : In pyrotechnic applications, this compound is used as a stabilizer for magnesium-strontium nitrate mixtures, preventing premature aging and reaction in the presence of humidity.[1]

Experimental Protocols

This section details methodologies for the synthesis and quantitative analysis of this compound.

Synthesis of Anhydrous this compound

A reliable method for producing high-purity this compound is through the exchange reaction between strontium hydroxide and ammonium nitrite.[2]

Protocol:

-

An assigned amount of crystalline strontium hydroxide (Sr(OH)₂) is treated with an aqueous solution of ammonium nitrite (NH₄NO₂). The ammonium nitrite should be used in excess.

-

The resulting heterogeneous mixture is maintained in a thermostat at 50-60°C for 4-5 hours with stirring.

-

Following the reaction period, the desired this compound product is isolated through a sequence of filtration, evaporation, and salting-out processes.

-

This protocol has been reported to yield a product of 99.8% purity with a yield of 75-80%.[2]

An alternative, though less detailed, method involves the double decomposition reaction between aqueous solutions of strontium chloride (SrCl₂) and sodium nitrite (NaNO₂).[1]

Quantitative Analysis: Colorimetric Determination of Nitrite

The concentration of nitrite in a sample of this compound can be accurately determined using a standard colorimetric method based on the Griess reaction.[4][5] This widely used analytical technique involves diazotization and coupling reactions to produce a highly colored azo dye, which can be quantified spectrophotometrically.

Protocol:

-

Reagent Preparation : Prepare the Griess Reagent by dissolving sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution (e.g., phosphoric or hydrochloric acid).

-

Sample Preparation : Prepare a dilute aqueous solution of the this compound sample with a precisely known concentration.

-

Reaction : Add the Griess Reagent to the sample solution. The nitrite ions will react with sulfanilamide in the acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a vibrant magenta-colored azo dye.

-

Measurement : After a sufficient incubation period for color development (typically 10-20 minutes), measure the absorbance of the solution using a spectrophotometer at the maximum absorbance wavelength of the azo dye, which is approximately 540 nm.[5][6]

-

Quantification : Determine the nitrite concentration by comparing the sample's absorbance to a calibration curve prepared from standard nitrite solutions of known concentrations.

Diagrams and Workflows

Synthesis and Decomposition Pathways

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its subsequent thermal decomposition pathway.

Caption: Workflow for the synthesis of this compound.

Caption: Thermal decomposition pathway of this compound.

Analytical Workflow

The diagram below outlines the key steps in the colorimetric analysis of nitrite content.

References

- 1. Cas 13470-06-9,this compound | lookchem [lookchem.com]

- 2. Synthesis of this compound; Sintez nitrita strontsiya (Journal Article) | ETDEWEB [osti.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. nemi.gov [nemi.gov]

An In-depth Technical Guide to the Preparation of Strontium Nitrite via Double Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of strontium nitrite through a double decomposition reaction, a method valued for its straightforward approach and reliance on readily available starting materials. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents crucial data for the successful preparation and purification of this compound.

Introduction

This compound, Sr(NO₂)₂, is an inorganic compound with applications in various fields, including as a corrosion inhibitor and in pyrotechnics. For researchers and professionals in drug development, the interest in strontium salts often lies in their potential therapeutic effects, particularly in bone health. The preparation of high-purity this compound is therefore a critical first step for further investigation and application. The double decomposition, or metathesis, reaction offers a practical and scalable method for its synthesis.

The Principle of Double Decomposition

The synthesis of this compound via double decomposition is based on the exchange of ions between two soluble salts in an aqueous solution. In this case, strontium chloride (SrCl₂) and sodium nitrite (NaNO₂) are used as reactants. When solutions of these two salts are mixed, the constituent ions recombine, leading to the formation of this compound (Sr(NO₂)) and sodium chloride (NaCl), as depicted in the following balanced chemical equation:

SrCl₂(aq) + 2NaNO₂(aq) → Sr(NO₂)₂(aq) + 2NaCl(aq)

The success of this synthesis route hinges on the differential solubility of the products. While both this compound and sodium chloride are soluble in water, their solubilities exhibit different dependencies on temperature. This property is exploited during the purification process, where fractional crystallization is employed to isolate the this compound from the sodium chloride byproduct.

Physicochemical Data of Reactants and Products

A thorough understanding of the solubility of all components is paramount for optimizing the reaction and purification steps. The following table summarizes the solubility of the reactants and products in water at various temperatures.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Solubility at 0°C ( g/100 mL) | Solubility at 20°C ( g/100 mL) | Solubility at 100°C ( g/100 mL) |

| Strontium Chloride (hexahydrate) | SrCl₂·6H₂O | 266.62 | 44.1 | 53.8 | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 71.4 | 84.8 | 160 |

| This compound | Sr(NO₂)₂ | 179.62 | - | ~58.5[1] | - |

| Sodium Chloride | NaCl | 58.44 | 35.7 | 36.0 | 39.1 |

Note: Solubility data can vary slightly between different sources.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis and purification of this compound.

Materials and Equipment

-

Strontium chloride hexahydrate (SrCl₂·6H₂O), reagent grade

-

Sodium nitrite (NaNO₂), reagent grade

-

Distilled or deionized water

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Heating plate with magnetic stirring capability

-

Magnetic stir bars

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dishes

-

Spatulas and weighing balance

-

Ice bath

-

Drying oven

Reaction Procedure

-

Prepare Reactant Solutions:

-

Prepare a saturated solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in distilled water at an elevated temperature (e.g., 80-90°C) with stirring.

-

Prepare a concentrated solution of sodium nitrite by dissolving a stoichiometric amount (a slight excess of 5-10% can be used to ensure complete reaction of the strontium chloride) of NaNO₂ in distilled water.

-

-

Mixing and Reaction:

-

While stirring the hot strontium chloride solution, slowly add the sodium nitrite solution.

-

Continue stirring the mixture at an elevated temperature (e.g., 60-70°C) for a defined period, for instance, 1-2 hours, to ensure the double decomposition reaction goes to completion.

-

Purification by Fractional Crystallization

This step leverages the significant difference in the temperature-dependent solubility of this compound compared to sodium chloride.

-

Initial Cooling and Sodium Chloride Removal:

-

Allow the reaction mixture to cool slowly to room temperature.

-

Further cool the solution in an ice bath to approximately 0-5°C. At this temperature, the solubility of sodium chloride is significantly reduced, causing it to crystallize out of the solution while the majority of the this compound remains dissolved.

-

Separate the precipitated sodium chloride by vacuum filtration. The filtrate contains the desired this compound.

-

-

Crystallization of this compound:

-

Transfer the filtrate to a clean crystallizing dish.

-

Concentrate the solution by gentle heating to increase the concentration of this compound.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath. This will induce the crystallization of this compound.

-

Collect the this compound crystals by vacuum filtration.

-

-

Recrystallization (Optional, for higher purity):

-

To achieve higher purity, the collected this compound crystals can be redissolved in a minimum amount of hot distilled water.

-

Repeat the cooling and crystallization process as described in step 2.

-

Drying and Storage

-

Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 40-50°C) to avoid decomposition.

-

This compound is hygroscopic and should be stored in a tightly sealed container in a desiccator.

Expected Yield and Purity

The yield of this compound can be influenced by factors such as reactant concentrations, reaction temperature, and the efficiency of the crystallization process. A well-executed procedure can be expected to yield a product of high purity, with the primary potential impurity being residual sodium chloride. The purity can be assessed using standard analytical techniques such as titration or ion chromatography.

Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate the key stages of the synthesis and purification process.

Caption: The double decomposition reaction pathway.

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

-

Nitrites can be toxic if ingested. Avoid inhalation of dust and direct contact with skin and eyes.

-

The heating of solutions should be performed in a well-ventilated area.

Conclusion

The double decomposition reaction of strontium chloride and sodium nitrite provides an effective and accessible method for the synthesis of this compound. Careful control of reaction conditions and a well-designed fractional crystallization procedure are essential for obtaining a high-purity product. This guide provides the necessary theoretical background and practical steps to enable researchers, scientists, and drug development professionals to successfully prepare this compound for their specific applications.

References

A Technical Deep Dive: Strontium Nitrite Monohydrate vs. Anhydrous Strontium Nitrite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of strontium nitrite monohydrate and its anhydrous form. This compound, a compound with notable pyroelectric and piezoelectric properties, exists in these two primary forms, each with distinct physical and chemical characteristics that are critical for consideration in research and development applications. This guide summarizes key quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of experimental workflows and structural information.

Core Physicochemical Properties: A Comparative Analysis

The fundamental differences between this compound monohydrate and its anhydrous counterpart lie in their composition, crystal structure, and subsequent physical properties. The monohydrate incorporates a single water molecule into its crystal lattice, which significantly influences its stability, density, and thermal behavior.

Table 1: Comparative Physicochemical Properties

| Property | This compound Monohydrate | Anhydrous this compound |

| Chemical Formula | Sr(NO₂)₂·H₂O | Sr(NO₂)₂ |

| Molecular Weight | 197.65 g/mol [1] | 179.63 g/mol [1] |

| CAS Number | 13470-06-9[1] | 13780-06-8[1] |

| Appearance | Yellow-white hygroscopic crystals/needles[1] | Yellow-white hygroscopic crystals[1] |

| Density | 2.84 g/cm³[1] | 2.23 g/cm³[1] |

| Solubility in Water | 58.5 g/100 mL at 20 °C[1] | 72.1 g/100 mL at 20 °C[1] |

| Solubility in Alcohol | Insoluble | Slightly soluble (0.04 g/100 mL at 20 °C)[1] |

| Hygroscopicity | Hygroscopic[1] | Very hygroscopic[1] |

Synthesis and Interconversion

The synthesis of this compound typically involves a double decomposition reaction. The monohydrate is the form that crystallizes from aqueous solutions. The anhydrous form can be obtained by the controlled dehydration of the monohydrate.

A common laboratory synthesis for this compound monohydrate involves the reaction of an aqueous solution of a strontium salt (e.g., strontium chloride) with a nitrite salt (e.g., sodium nitrite).

The conversion of the monohydrate to the anhydrous form is a critical step for applications requiring the absence of water. This is typically achieved through controlled heating.

Structural Analysis: Crystallography

The arrangement of atoms within the crystal lattice dictates many of the material's properties. X-ray diffraction is the primary technique for elucidating these structures.

This compound Monohydrate:

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁.[2]

Table 2: Crystallographic Data for this compound Monohydrate at 295 K[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 12.5831(4) Å |

| b | 8.94941(15) Å |

| c | 4.4860(2) Å |

| β | 99.111(4)° |

Anhydrous this compound:

Detailed crystallographic data for the anhydrous form is less readily available. However, thermal analysis studies indicate that upon dehydration, the resulting anhydrous this compound undergoes a solid-state phase transition from an orthorhombic to a cubic structure at approximately 265°C.

Thermal Properties and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for understanding the stability and decomposition pathways of these compounds.

Table 3: Key Thermal Transitions

| Compound | Event | Temperature (°C) | Notes |

| Sr(NO₂)₂·H₂O | Dehydration | ~150 | Single-step loss of water molecule. |

| Sr(NO₂)₂ | Phase Transition | ~265 | Orthorhombic to cubic structure. |

| Sr(NO₂)₂ | Melting | ~365 - 395 | |

| Sr(NO₂)₂ | Decomposition | > 500 (significant) | Decomposes to form strontium oxide (SrO) and nitrogen oxides. |

| Sr(NO₂)₂ | Rapid Decomposition | > 650 |

The thermal decomposition of this compound monohydrate follows a clear, multi-step process, as illustrated in the following workflow.

Experimental Protocols

Detailed experimental procedures are essential for reproducible characterization of this compound and its hydrate.

Synthesis of this compound Monohydrate

Method: A typical synthesis involves the double decomposition reaction between strontium chloride and sodium nitrite in an aqueous solution.

Protocol:

-

Prepare a saturated aqueous solution of strontium chloride (SrCl₂).

-

Separately, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂).

-

Slowly add the sodium nitrite solution to the strontium chloride solution with constant stirring.

-

Cool the resulting mixture to induce crystallization of this compound monohydrate.

-

Filter the crystals and wash with a small amount of cold deionized water to remove soluble byproducts like sodium chloride.

-

Dry the crystals under vacuum at room temperature.

Thermal Analysis (TGA/DSC)

Objective: To determine the dehydration temperature, phase transition temperatures, melting point, and decomposition profile.

Protocol:

-

Accurately weigh 5-10 mg of the sample (this compound monohydrate or anhydrous) into an alumina or platinum crucible.

-

Place the crucible in the thermogravimetric analyzer (TGA) or differential scanning calorimeter (DSC).

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heat the sample from room temperature to approximately 800°C at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify thermal events such as dehydration, phase transitions, melting, and decomposition.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases and determine the crystal structure.

Protocol:

-

Finely grind a small amount of the sample to a homogeneous powder using an agate mortar and pestle.

-

For the hygroscopic anhydrous form, sample preparation should be performed in a glove box under an inert atmosphere to prevent hydration. The sample can be loaded into a specialized air-sensitive sample holder.

-

Mount the powdered sample on a zero-background sample holder.

-

Place the sample holder in the powder X-ray diffractometer.

-

Collect the diffraction pattern over a desired 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

Analyze the diffraction pattern by comparing it to known patterns in databases (e.g., ICDD PDF) or by performing Rietveld refinement to determine lattice parameters.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To identify the vibrational modes of the nitrite ion and the water molecule (in the monohydrate) and to detect any structural changes.

FTIR Spectroscopy Protocol (ATR or KBr Pellet):

-

ATR (Attenuated Total Reflectance):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powder sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum in the range of 4000-400 cm⁻¹.

-

-

KBr Pellet:

-

Thoroughly mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

-

Raman Spectroscopy Protocol:

-

Place a small amount of the powder sample in a glass capillary tube or on a microscope slide.

-

Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.

-

Collect the Raman spectrum over a desired spectral range (e.g., 100-2000 cm⁻¹).

-

Due to the hygroscopic nature of the samples, it is advisable to minimize exposure to ambient air during sample preparation and measurement.

Conclusion

The choice between this compound monohydrate and its anhydrous form is dictated by the specific requirements of the application. The monohydrate is the more stable form under ambient conditions, while the anhydrous form offers a higher concentration of the active this compound species but requires careful handling due to its high hygroscopicity. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with these materials, enabling informed decisions and facilitating further investigation into their unique properties and potential applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of Strontium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known thermodynamic properties of strontium nitrite, with a particular focus on its thermal behavior and decomposition. Due to a notable scarcity of published fundamental thermodynamic data, such as standard enthalpy of formation and Gibbs free energy, this document emphasizes the experimental findings related to its thermal stability. Detailed experimental protocols for thermal analysis techniques, crucial for characterizing such materials, are also presented. The information is intended to support researchers and professionals in materials science, chemistry, and pyrotechnics.

Introduction

This compound, with the chemical formula Sr(NO₂)₂, is an inorganic salt that exists in both anhydrous and monohydrate forms (Sr(NO₂)₂·H₂O). While less common than its nitrate counterpart, this compound plays a significant role in specific applications, notably in the aging process of certain pyrotechnic compositions. Understanding its thermodynamic properties, particularly its response to temperature changes, is critical for predicting its stability, reactivity, and potential applications. This guide synthesizes the available data on the physical and thermal properties of this compound and outlines the experimental methodologies used for their determination.

Physical and Chemical Properties

This compound is a yellowish-white, hygroscopic crystalline solid. It is soluble in water and slightly soluble in alcohol. The monohydrate is the commonly synthesized form and its properties have been a subject of thermal analysis studies.

Table 1: Physical Properties of this compound and its Monohydrate

| Property | Anhydrous this compound (Sr(NO₂)₂) | This compound Monohydrate (Sr(NO₂)₂·H₂O) |

| Molar Mass | 179.62 g/mol | 197.63 g/mol |

| Appearance | Yellow-white hygroscopic crystals | Yellow-white hygroscopic crystals |

| Density | 2.23 g/cm³ | 2.84 g/cm³[1] |

| Solubility in Water | 72.1 g/100 mL at 20 °C[1] | 58.5 g/100 mL at 20 °C[1] |

| Solubility in Alcohol | Slightly soluble (0.04 g/100 mL at 20 °C)[1] | Not specified |

Thermodynamic Data

Thermal Decomposition of this compound Monohydrate

The thermal behavior of this compound monohydrate has been investigated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis (EGA). These studies provide critical insights into its stability and decomposition pathway.

A key study by Gallagher (1984) elucidated the thermal decomposition of Sr(NO₂)₂·H₂O in a nitrogen atmosphere. The process involves several distinct stages:

-

Dehydration: The loss of the water of hydration occurs in a single step at approximately 150 °C.

-

Phase Transition: The resulting anhydrous this compound undergoes a solid-solid phase transition from an orthorhombic to a cubic structure at around 265 °C.

-

Melting: The anhydrous salt melts at approximately 365 °C.

-

Decomposition: A slight decomposition begins even before melting, becomes more significant at 500 °C, and proceeds rapidly above 650 °C. The final solid product of the decomposition is cubic strontium oxide (SrO).

Evolved gas analysis during decomposition in a vacuum revealed the primary gaseous products to be nitric oxide (NO), followed by nitrogen dioxide (NO₂), oxygen (O₂), nitrogen (N₂), and nitrous oxide (N₂O) in decreasing order of abundance.

Table 2: Thermal Events in the Decomposition of this compound Monohydrate in Nitrogen

| Temperature (°C) | Event |

| ~150 | Dehydration (Loss of H₂O) |

| ~265 | Solid-solid phase transition (orthorhombic to cubic) |

| ~365 | Melting of anhydrous Sr(NO₂)₂ |

| >500 | Onset of significant decomposition |

| >650 | Rapid decomposition to SrO |

Experimental Protocols

The characterization of the thermodynamic properties of materials like this compound heavily relies on thermal analysis techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine dehydration and decomposition temperatures and to quantify mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound monohydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA instrument.

-

Atmosphere Control: The furnace is purged with a controlled flow of an inert gas, such as nitrogen, at a specified rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated at a constant, linear rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 1000 °C).

-

Data Acquisition: The instrument continuously records the sample's mass and temperature. The data is typically plotted as mass or mass percentage versus temperature.

Differential Thermal Analysis (DTA)

Objective: To detect phase transitions, melting, and decomposition by measuring the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.

Methodology:

-

Sample and Reference Preparation: A small amount of the sample (typically 5-10 mg) is placed in a sample crucible. An equal amount of a thermally inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

Instrument Setup: Both crucibles are placed in a symmetrical heating block within the DTA furnace. Thermocouples are positioned in close contact with both the sample and reference crucibles.

-

Atmosphere Control: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

Temperature Program: The heating block is subjected to a linear temperature ramp (e.g., 10 °C/min).

-

Data Acquisition: The differential temperature (ΔT = Tsample - Treference) is recorded as a function of the sample temperature. Endothermic events (like melting or dehydration) result in a negative peak in the DTA curve, while exothermic events (like some decompositions or crystallizations) produce a positive peak.

Visualizations

Thermal Decomposition Pathway of this compound Monohydrate

Caption: Thermal decomposition pathway of this compound monohydrate.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for TGA/DTA analysis.

Conclusion

This technical guide has summarized the currently available thermodynamic and physical property data for this compound. While there is a significant lack of fundamental thermodynamic constants, experimental studies on its thermal decomposition provide valuable insights into its stability and reaction pathways. The detailed experimental protocols for TGA and DTA offer a methodological foundation for researchers seeking to characterize this and similar inorganic salts. Further research is warranted to determine the standard enthalpy of formation, entropy, and Gibbs free energy of this compound to provide a more complete thermodynamic profile of this compound.

References

Methodological & Application

Application Notes and Protocols: The Role of Strontium Nitrite in Pyrotechnic Compositions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, properties, and significant, albeit indirect, role of strontium nitrite in pyrotechnic compositions. While strontium nitrate is the primary strontium salt utilized for generating red color in pyrotechnics, this compound is a crucial intermediate formed during the aging of certain pyrotechnic mixtures, significantly impacting their stability and performance.

Introduction

Strontium nitrate is a widely used oxidizer and red coloring agent in pyrotechnics.[1][2][3][4][5][6][7] When combined with a fuel, such as magnesium or organic resins, and a chlorine donor, it produces a brilliant red light, a result of the formation of strontium monochloride (SrCl) species in the flame.[3] However, pyrotechnic compositions containing strontium nitrate, particularly in the presence of metallic fuels like magnesium, are susceptible to degradation during storage, especially under humid conditions. This aging process leads to the formation of this compound (Sr(NO₂)₂), which can alter the composition's intended performance.[8][9][10]

Studies have shown that this compound forms as a degradation product in magnesium-strontium nitrate pyrotechnic systems.[8][9][10] Its presence has a notable effect on the chemical stability and combustion characteristics of the pyrotechnic mixture, making its study essential for understanding the long-term stability and reliability of these compositions.

Physicochemical Properties

A comparison of the relevant properties of this compound and strontium nitrate is essential for understanding their respective roles in pyrotechnics.

| Property | This compound (Sr(NO₂)₂) | Strontium Nitrate (Sr(NO₃)₂) |

| Molar Mass | 179.63 g/mol | 211.63 g/mol |

| Appearance | White or yellowish crystalline solid | White crystalline solid[11][12] |

| Hygroscopicity | Hygroscopic | Tends to absorb water |

| Decomposition | Decomposes upon heating to form strontium oxide, nitrogen, and oxygen. | Decomposes at temperatures above 570°C. |

| Role in Pyrotechnics | Product of aging in Mg-Sr(NO₃)₂ systems; influences stability and ignition.[8][9][10][13] | Primary oxidizer and red colorant.[11][3][7][12][13] |

Experimental Protocols

This protocol outlines the laboratory synthesis of this compound monohydrate, which can be used for studies on its effects on pyrotechnic compositions.

Materials:

-

Strontium nitrate (Sr(NO₃)₂)

-

Lead metal (Pb) powder

-

Deionized water

-

Filter paper and funnel

-

Crystallizing dish

-

Heating plate

Procedure:

-

Prepare a concentrated aqueous solution of strontium nitrate.

-

Add an excess of lead powder to the strontium nitrate solution.

-

Gently heat the mixture to facilitate the reduction of nitrate to nitrite. The reaction is: Sr(NO₃)₂ + Pb → Sr(NO₂)₂ + PbO

-

After the reaction is complete (indicated by the cessation of gas evolution), filter the hot solution to remove the lead oxide and any unreacted lead.

-

Allow the filtrate to cool slowly in a crystallizing dish. This compound monohydrate crystals will precipitate.

-

Separate the crystals by filtration and dry them carefully at a low temperature to avoid decomposition.

-

Store the synthesized this compound monohydrate in a desiccator due to its hygroscopic nature.

This protocol describes a method to assess how the presence of this compound affects the stability of a standard red pyrotechnic composition.

Materials:

-

Magnesium powder (e.g., Grade 4 cut)

-

Strontium nitrate (pyrotechnic grade)

-

Synthesized this compound monohydrate

-

Isothermal microcalorimeter

-

Sealed ampoules

-

Controlled humidity and temperature chamber

Procedure:

-

Prepare a binary pyrotechnic composition of 50% magnesium and 50% strontium nitrate by mass through sieve mixing.

-

Prepare several ternary compositions by adding varying small percentages (e.g., 0.1%, 1%, 5%) of this compound monohydrate to the binary mixture.

-

Place a precisely weighed sample of each composition into a microcalorimeter ampoule.

-

Introduce a controlled relative humidity (e.g., 65-75%) into the ampoules and seal them.

-

Place the ampoules in an isothermal microcalorimeter set to a relevant aging temperature (e.g., 50°C).

-

Monitor the heat flow from the samples over an extended period. The onset of an exothermic reaction indicates the degradation of the composition.

-

Compare the time to the onset of the main degradation reaction for the compositions with and without this compound. Research has shown that the addition of this compound can eliminate the induction period typically observed in the degradation of magnesium-strontium nitrate mixtures.[8][9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of this compound in the context of pyrotechnic compositions.

Caption: Aging pathway of a Magnesium-Strontium Nitrate pyrotechnic composition.

Caption: Experimental workflow for evaluating the effect of this compound.

Summary and Conclusion

While not a primary ingredient for generating colored flames, this compound is a scientifically significant compound in the field of pyrotechnics. Its formation as a product of aging in magnesium-strontium nitrate compositions has a profound impact on the stability and performance of these materials.[8][9][10] An understanding of the synthesis of this compound and its effects is crucial for researchers and scientists working on the development of more stable and reliable pyrotechnic formulations. The protocols and data presented here provide a framework for further investigation into the complex chemistry of pyrotechnic aging.

References

- 1. Strontium nitrate | PyroData [pyrodata.com]

- 2. pyrobuild.com [pyrobuild.com]

- 3. quora.com [quora.com]

- 4. bluegrasschemical.com [bluegrasschemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Colour chemistry 4: fireworks – Colour Theory: Understanding and Working with Colour [rmit.pressbooks.pub]

- 7. Strontium nitrate - Sciencemadness Wiki [sciencemadness.org]